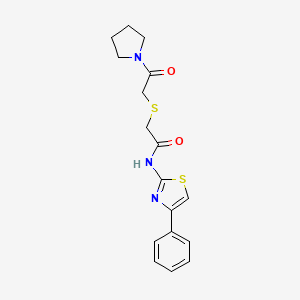

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S2/c21-15(11-23-12-16(22)20-8-4-5-9-20)19-17-18-14(10-24-17)13-6-2-1-3-7-13/h1-3,6-7,10H,4-5,8-9,11-12H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHPBCJMDLPNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (–S–CH2–) moiety undergoes nucleophilic substitution under specific conditions. For example:

Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attacks or oxidative transformations. Pyrrolidinone’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbonyl, stabilizing intermediates .

Thiazole Ring Functionalization

The 4-phenylthiazol-2-yl group participates in electrophilic substitution and cross-coupling reactions:

Electrophilic Aromatic Substitution

-

Halogenation : Reacts with N-bromosuccinimide (NBS) or I2 in acetic acid to yield 5-bromo/thio derivatives .

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the 5-position of the thiazole ring .

Cross-Coupling Reactions

| Reaction | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh3)4, arylboronic acid, K2CO3, DMF/H2O | 5-aryl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide |

Acetamide Group Reactivity

The acetamide (–NHCO–) group undergoes hydrolysis and condensation:

Hydrolysis

-

Acidic conditions : HCl/H2O (reflux) cleaves the acetamide to 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetic acid .

-

Basic conditions : NaOH/EtOH yields the corresponding carboxylate salt .

Condensation Reactions

-

Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under acid catalysis to form Schiff bases :

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidine moiety participates in:

-

Ring-opening : Treatment with LiAlH4 reduces the carbonyl to a hydroxyl group, forming a pyrrolidine alcohol .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of NaH to yield N-alkylpyrrolidinone derivatives .

Cyclization and Heterocycle Formation

The compound’s bifunctional groups enable cyclization:

-

With thiourea : Forms thiazolo[3,2-a]pyrimidinones under microwave irradiation .

-

With hydrazine : Produces pyrazole derivatives via hydrazide intermediates .

Coordination Chemistry

The sulfur and carbonyl oxygen atoms act as ligands for metal ions (e.g., Cu(II), Fe(III)), forming complexes studied for catalytic or bioactive applications .

Key Research Findings

-

Anticancer Activity : Analogous thioacetamides exhibit IC50 values <25 µM against A549 lung adenocarcinoma cells, attributed to sulfur’s redox activity and thiazole’s DNA intercalation potential .

-

Synthetic Optimization : Reactions in tetrahydrofuran (THF) at 20–30°C achieve higher yields (∼70%) compared to toluene or acetonitrile .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

Several structurally related compounds share the N-(4-phenylthiazol-2-yl)acetamide scaffold but differ in substituents:

Key Observations :

- Pyrrolidinone vs. Pyrimidinone (Compound 18): The target compound’s pyrrolidinone group may confer better membrane permeability than the pyrimidinone in Compound 18 due to reduced polarity .

- Thioether vs. Sulfonamide () : Unlike sulfonamide-linked analogues (e.g., Compound 5), the thioether in the target compound likely reduces hydrogen-bonding capacity but improves resistance to enzymatic hydrolysis .

- Biological Activity: Compounds with bulkier substituents (e.g., IWP-3’s thienopyrimidine) show targeted kinase inhibition, whereas simpler derivatives (e.g., Compound 8c) exhibit broad analgesic effects, suggesting substituent size and electronic properties dictate target selectivity .

Pharmacokinetic and Binding Comparisons

- ACE2 Binding (): A related compound, N-{2-[4-allyl-5-({2-oxo-2-[(4-phenylthiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide, binds ACE2 with ΔG = -5.51 kcal/mol.

- ANO1 Channel Activation (): The trimethoxybenzamide derivative E-act (ANO1 agonist) shares the 4-phenylthiazol-2-yl group with the target compound. The latter’s thioether-pyrrolidinone chain could modulate ANO1 differently, possibly as an antagonist due to steric bulk .

Q & A

Q. What are the standard synthetic routes for 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with thiazole derivatives and functionalized acetamide precursors. A common method includes:

- Step 1 : Alkylation of 2-amino-4-phenylthiazole with chloroacetyl chloride to introduce the thioether linkage.

- Step 2 : Reaction with pyrrolidine to form the 2-oxo-pyrrolidinyl ethyl group.

- Step 3 : Final acylation using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine in ethanol) .

Optimization : Use high-throughput reactors for temperature control (60–80°C) and polar aprotic solvents (DMF or DMSO) to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidinyl carbonyl (δ 170–175 ppm).

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 373.50 (calculated for ) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits (IC calculation) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation : Replace the phenyl group on the thiazole ring with electron-withdrawing (e.g., -NO) or donating groups (-OCH) to modulate electronic effects .

- Pyrrolidine Modification : Substitute pyrrolidine with piperidine or morpholine to alter steric and hydrogen-bonding interactions .

- Biological Testing : Compare IC values across modified analogs in enzyme inhibition assays (e.g., kinase panels) .

Q. How should researchers address contradictions in reported biological activity data?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple labs.

- Data Analysis : Apply multivariate statistics (ANOVA with post-hoc tests) to account for variability in cell viability or enzyme inhibition results .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or bacterial DNA gyrase .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical models?

- Solubility Enhancement : Use co-solvents (PEG-400) or nanoemulsions for in vivo administration .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfide oxidation) and introduce blocking groups .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for <90% binding to ensure tissue penetration .

Q. Which advanced analytical methods resolve degradation products under physiological conditions?

- LC-MS/MS : Track hydrolysis of the thioether linkage in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- X-ray Crystallography : Determine degradation pathways by analyzing crystal structures of byproducts .

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and oxidants (HO) to identify stability thresholds .

Methodological Guidance for Data Interpretation

Q. How to validate target engagement in cellular assays?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .

- Knockdown/Overexpression Models : Use siRNA or CRISPR to silence putative targets (e.g., COX-2) and assess activity loss .

Q. Best practices for reconciling in vitro and in vivo efficacy discrepancies

- Dose Translation : Apply allometric scaling (e.g., body surface area) from in vitro IC to in vivo doses .

- Biomarker Analysis : Quantify target modulation in plasma/tissue (ELISA or Western blot) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.